Brivaracetam (alfaR, 4S)-Isomer

Catalog No.
S1790972
CAS No.
357336-99-3
M.F
C11H20N2O2
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brivaracetam (alfaR, 4S)-Isomer

CAS Number

357336-99-3

Product Name

Brivaracetam (alfaR, 4S)-Isomer

IUPAC Name

(2R)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m0/s1

InChI Key

MSYKRHVOOPPJKU-DTWKUNHWSA-N

Canonical SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)N

Isomeric SMILES

CCC[C@H]1CC(=O)N(C1)[C@H](CC)C(=O)N

Focus on Stereoisomerism:

Brivaracetam is a chiral molecule, meaning it has two mirror-image forms – the (alfaR, 4S)-isomer and its counterpart. Each isomer can have different biological effects. Research in this area focuses on understanding how the specific stereochemistry of (alfaR, 4S)-isomer influences its potential therapeutic applications ().

Development of Analytical Techniques:

Research efforts are underway to develop specific methods to analyze and quantify the (alfaR, 4S)-isomer. This is crucial for isolating and studying its properties ().

Stability Studies:

Understanding the degradation behavior of (alfaR, 4S)-isomer is essential for its potential pharmaceutical development. Studies are being conducted to determine its stability under various conditions ().

Brivaracetam, specifically the (alfaR, 4S)-isomer, is a third-generation anticonvulsant medication derived from the racetam family. It is primarily utilized for the treatment of focal seizures in epilepsy. This compound is structurally related to levetiracetam, differing by a propyl group substitution at the 4-position. Brivaracetam exhibits a high affinity for the synaptic vesicle glycoprotein 2A, which is believed to play a crucial role in neurotransmission and synaptic signal regulation .

The exact mechanism of action of Brivaracetam is still under investigation. However, it is believed to modulate sodium channels in the brain, thereby stabilizing neuronal activity and reducing seizure frequency [].

The role of the individual isomers, (alfaR, 4R) and (alfaR, 4S), in the mechanism of action is a topic of ongoing research. Some studies suggest that the (alfaR, 4R)-isomer might be the more potent enantiomer, but further investigation is needed [].

Within the body, primarily involving its metabolism:

  • Hydrolysis: The acetamide moiety of brivaracetam is hydrolyzed to form an inactive carboxylic acid metabolite.
  • Oxidation: Minor metabolic pathways involve oxidation of the propyl side chain mediated by cytochrome P450 enzymes (CYP2C19, CYP2C8, CYP3A4) leading to additional metabolites.
  • Conjugation: Some metabolites are formed through conjugation with glucuronic acid and taurine .

The biological activity of brivaracetam primarily revolves around its anticonvulsant properties. Its mechanism of action includes:

  • Binding to Synaptic Vesicle Glycoprotein 2A: Brivaracetam binds with high affinity to this protein, modulating neurotransmitter release and synaptic transmission.
  • Inhibition of Sodium Channels: This action may also contribute to its efficacy in reducing seizure activity .
  • Broad-Spectrum Activity: It has demonstrated effectiveness against various types of seizures, particularly focal seizures .

Brivaracetam can be synthesized through various methods:

  • Lactamization and Reduction: A common synthetic route involves lactamization of a precursor compound followed by reduction of an intermediate nitrile .
  • Asymmetric Photocatalysis: Recent studies have introduced photocatalytic methods that allow for enantioselective synthesis, enhancing yield and purity .
  • Traditional Organic Synthesis: Conventional methods include multiple steps involving functional group transformations and purifications to achieve the final product .

Brivaracetam is primarily used as an adjunctive therapy for patients with focal seizures. Its applications extend beyond epilepsy management:

  • Potential in Other Neurological Disorders: Research is ongoing into its efficacy in conditions like neuropathic pain and other seizure disorders.
  • Clinical Trials: Various clinical trials have evaluated its effectiveness and safety profile compared to other antiepileptic drugs .

Brivaracetam exhibits several interactions that may affect its pharmacokinetics and therapeutic outcomes:

  • Drug Interactions: Co-administration with drugs that inhibit CYP2C19 may increase brivaracetam levels, necessitating dose adjustments.
  • Adverse Effects: Common adverse effects include sedation, dizziness, and mood changes; hypersensitivity reactions have also been documented .
  • Pharmacogenetics: Genetic variations affecting CYP2C19 metabolism can lead to altered drug exposure and efficacy, particularly in individuals classified as poor metabolizers .

Brivaracetam shares structural and functional similarities with other compounds in the racetam family. Here are some notable comparisons:

Compound NameStructural SimilarityMechanism of ActionUnique Features
Levetiracetam4-position substitutionBinds to synaptic vesicle glycoprotein 2ALower affinity than brivaracetam
OxcarbazepineRelated to sodium channel modulationSodium channel blockerDifferent chemical structure
PregabalinModulates calcium channelsInhibits excitatory neurotransmitter releasePrimarily used for neuropathic pain

Brivaracetam stands out due to its superior binding affinity for synaptic vesicle glycoprotein 2A compared to levetiracetam and its unique metabolic pathways that enhance its therapeutic profile while minimizing side effects .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

212.152477885 g/mol

Monoisotopic Mass

212.152477885 g/mol

Heavy Atom Count

15

UNII

D9YE88JDX7

Dates

Modify: 2023-08-15

Explore Compound Types